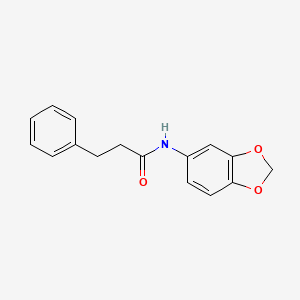

N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide

Description

N-(1,3-Benzodioxol-5-yl)-3-phenylpropanamide is an organic compound characterized by a benzodioxole moiety (1,3-benzodioxol-5-yl group) linked via an amide bond to a 3-phenylpropanamide chain. This compound has been studied in the context of synthetic chemistry and as a precursor for bioactive molecules, though its specific applications remain less documented in publicly available literature .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-16(9-6-12-4-2-1-3-5-12)17-13-7-8-14-15(10-13)20-11-19-14/h1-5,7-8,10H,6,9,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGUDMNMNVCNSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001328667 | |

| Record name | N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203869 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

387358-85-2 | |

| Record name | N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide typically involves the coupling of a benzodioxole derivative with a phenylpropanamide precursor. One common method is the Pd-catalyzed C-N cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the C-N bond . The reaction conditions often include the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemical Synthesis and Applications

N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide serves as a crucial building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, making it valuable in the development of new compounds.

Synthetic Routes

The synthesis typically involves the reaction of 1,3-benzodioxole with appropriate amines under controlled conditions. Common reagents include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine. The reaction conditions can be optimized for yield and purity.

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various bacterial strains.

- Anti-inflammatory Effects : Investigations into its mechanism of action reveal potential interactions with inflammatory pathways, suggesting therapeutic applications in treating inflammatory diseases.

Case Study: Anticancer Activity

A study demonstrated that benzodioxole derivatives exert cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The compound's ability to inhibit cancer cell proliferation positions it as a candidate for further drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects:

- Drug Development : Its structural features allow it to interact with various biological targets, making it a candidate for developing new pharmaceuticals aimed at treating diseases such as cancer and infections.

- Mechanism of Action : The compound may modulate specific signaling pathways involved in disease progression. Understanding these interactions is critical for optimizing its therapeutic efficacy.

Industrial Applications

In addition to its role in research and medicine, this compound has potential industrial applications:

- Advanced Materials : It can be utilized in the synthesis of specialty chemicals and materials with unique properties due to its distinct chemical structure.

Data Summary Table

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Building block for new compounds | Synthesis routes using EDCI |

| Antimicrobial Activity | Potential against bacterial strains | Studies on Bacillus subtilis |

| Anti-inflammatory Effects | Modulation of inflammatory pathways | Research on cytokine inhibition |

| Cancer Therapeutics | Cytotoxic effects on cancer cell lines | Studies on MCF-7 and A549 cells |

| Industrial Chemistry | Synthesis of advanced materials | Use in specialty chemical production |

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

N-(Benzo[d][1,3]dioxol-5-yl)-3-(3-fluorophenyl)-3-oxopropanamide (11m)

- Structural Differences :

- The phenylpropanamide chain in the target compound is replaced by a 3-oxo-3-(3-fluorophenyl)propanamide group.

- Introduction of a fluorine atom at the meta position of the phenyl ring and a ketone (3-oxo) group.

- Implications: The electron-withdrawing fluorine atom may enhance metabolic stability and influence binding interactions in biological systems.

N-[(1,3-Benzodioxol-5-ylamino)carbonyl]-3-chloropropanamide

- Structural Differences :

- A chlorine atom replaces the phenyl group in the propanamide chain.

- The amide linkage is modified to a urea derivative (carbamoyl group).

- Implications: The chlorine atom increases molecular weight and may enhance lipophilicity.

N-[1-(1,3-Benzodioxol-5-yl)propan-2-yl]propanamide

- Structural Differences :

- The benzodioxole group is attached to a branched propan-2-yl chain instead of a linear propanamide.

- The amide group is positioned on a secondary carbon.

- Implications :

N-cyclopentyl-3-(2-phenyl-1H-benzimidazol-5-yl)propanamide

- Structural Differences :

- The benzodioxole group is replaced by a benzimidazole ring with a phenyl substituent.

- A cyclopentyl group is attached to the amide nitrogen.

- The cyclopentyl group may enhance steric bulk, affecting binding affinity in receptor-targeted applications .

Research Findings and Implications

- Synthetic Accessibility : Derivatives like 11m () and urea analogs () are synthesized via coupling reactions, suggesting the parent compound could serve as a scaffold for diversification.

- Crystallographic Behavior : Tools like SHELX and Mercury () highlight the importance of hydrogen-bonding patterns in crystal packing, which may vary significantly between analogs due to substituent effects.

Biological Activity

N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety which is known for its pharmacological properties. The structural formula can be represented as:

This structure suggests that the compound may exhibit interactions with various biological targets due to the presence of both hydrophobic and polar functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets and receptors . The mechanism involves:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression or microbial resistance.

- Receptor Modulation : It can potentially modulate the activity of G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways.

Anticancer Activity

Research indicates that compounds containing benzodioxole structures often demonstrate anticancer properties . For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including lung adenocarcinoma (A549) and glioma (C6) cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 5 | A549 | 10 | Induces apoptosis |

| Compound 5 | C6 | 12 | Disrupts mitochondrial membrane potential |

In a study evaluating benzodioxole derivatives, one compound was found to significantly increase early and late apoptosis in A549 cells while exhibiting low toxicity towards normal NIH/3T3 cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Related compounds have shown promising results against various bacterial strains:

| Microorganism | Zone of Inhibition (mm) | Reference Drug Zone (mm) |

|---|---|---|

| Bacillus subtilis | 16 | 21 (Rifampicin) |

| Escherichia coli | 16 | 23 (Rifampicin) |

| Aspergillus niger | 18 | 19 (Fluconazole) |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies

- Anticancer Screening : A drug library screening identified this compound as a candidate with notable anticancer activity against multicellular spheroids, highlighting its potential in targeting solid tumors .

- Mechanistic Studies : Further mechanistic studies involving docking simulations have provided insights into how this compound interacts with target proteins involved in cancer pathways, suggesting that it may inhibit specific signaling cascades critical for tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.